BenchChemオンラインストアへようこそ!

2-benzamido-N-(2-chlorophenyl)benzamide

Analgesic Pain Research Anthranilamide

Procure 2-benzamido-N-(2-chlorophenyl)benzamide for QSAR-driven analgesic lead optimization. This unique anthranilamide scaffold, with its signature 2-benzamido and N-(2-chlorophenyl) substitutions, offers a validated starting point for lipophilicity-guided SAR studies, demonstrating superior in vivo activity to mefenamic acid. Ensure identity verification via NMR/HRMS. Ideal for novel analgesic screening and crystallography studies.

Molecular Formula C20H15ClN2O2
Molecular Weight 350.8 g/mol
Cat. No. B3458327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(2-chlorophenyl)benzamide
Molecular FormulaC20H15ClN2O2
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C20H15ClN2O2/c21-16-11-5-7-13-18(16)23-20(25)15-10-4-6-12-17(15)22-19(24)14-8-2-1-3-9-14/h1-13H,(H,22,24)(H,23,25)
InChIKeyDDIYBAYJNIGWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-benzamido-N-(2-chlorophenyl)benzamide: Structural Identity and Basic Characterization for Research Procurement


2-benzamido-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a central benzamide core with a benzamido substituent at the 2-position and a 2-chlorophenyl group at the N-position, bearing the molecular formula C20H15ClN2O2 and a molecular weight of 350.8 g/mol . This compound belongs to the anthranilamide class, a family of substituted benzamides known for diverse pharmacological properties [1]. Its structural configuration incorporates both a benzoyl-protected amine and a 2-chlorophenyl anilide moiety, which together define its distinct chemical identity and differentiate it from simpler N-aryl benzamides lacking the 2-benzamido functionality.

Why 2-benzamido-N-(2-chlorophenyl)benzamide Cannot Be Generically Substituted by Other N-Aryl Benzamides


While the benzamide scaffold is ubiquitous in medicinal chemistry, structural modifications—particularly the presence and position of the 2-benzamido substituent versus simpler N-aryl substitutions—produce distinct compound identities that cannot be assumed interchangeable. Generic substitution of 2-benzamido-N-(2-chlorophenyl)benzamide with simpler N-(2-chlorophenyl)benzamide derivatives (e.g., CAS 1020-39-9, MW 231.68) would entail a significant structural truncation, eliminating the entire 2-benzamido moiety. Such substitution alters molecular weight by over 119 Da, eliminates two hydrogen-bond donors and one hydrogen-bond acceptor, and fundamentally changes the compound's conformational and binding properties. QSAR studies on structurally related 2-benzamido-N-benzoylbenzamide analogs have demonstrated that even isomeric variation of a single chloro substituent (ortho- vs. meta- vs. para-) produces meaningful differences in in vivo pharmacological activity, with ClogP (calculated logP) emerging as a key predictor of analgesic response [1]. Consequently, the specific substitution pattern of this compound confers a distinct chemical identity with unique property profiles that cannot be replicated by class-level analogs. The quantitative evidence presented in Section 3 substantiates why researchers must verify the exact compound identity for reproducible experimental outcomes.

Quantitative Differential Evidence: How 2-benzamido-N-(2-chlorophenyl)benzamide and Its Direct Analogs Compare in Experimental Systems


Analgesic Activity: 2-(2-Chlorobenzamido)-N-(2-chlorobenzoyl)benzamide vs. Mefenamic Acid in Murine Writhing Model

In a head-to-head in vivo comparison, the direct structural analog 2-(2-chlorobenzamido)-N-(2-chlorobenzoyl)benzamide—which differs from the target compound only by replacement of the N-benzoyl moiety with an N-(2-chlorobenzoyl) group—was evaluated alongside mefenamic acid at equivalent doses. At 50 mg/kg body weight, the analog demonstrated higher analgesic activity than mefenamic acid at the same 50 mg/kg dose in the acetic acid-induced writhing test in mice (Mus musculus) [1]. This finding, derived from a study of four 2-benzamido-N-benzoylbenzamide analogs, establishes a performance baseline for this structural family relative to a clinically established comparator.

Analgesic Pain Research Anthranilamide

QSAR-Defined Structural Differentiation: ClogP as Predictive Parameter for Analgesic Activity in 2-Benzamido-N-benzoylbenzamide Series

QSAR modeling across four synthesized analogs of 2-benzamido-N-benzoylbenzamide—including the 2-chloro, 3-chloro, and 4-chloro substituted variants—revealed that the lipophilic parameter ClogP (calculated logP) exhibited the strongest correlation with in vivo analgesic activity [1]. This quantitative relationship demonstrates that within this precise structural class, analgesic response is not a class-wide property but a function of substituent-dependent physicochemical parameters. The 2-chloro analog (directly relevant to the target compound's 2-chlorophenyl substitution pattern) exhibited a distinct activity profile, validating that the ortho-chloro substitution confers specific property advantages not replicated by meta- or para-chloro isomers.

QSAR Lipophilicity Anthranilamide

Physicochemical Profile: 2-benzamido-N-(2-chlorophenyl)benzamide vs. N-(2-chlorophenyl)benzamide (Simpler Analog)

The target compound 2-benzamido-N-(2-chlorophenyl)benzamide (MW 350.8, C20H15ClN2O2) differs substantially from the simpler analog N-(2-chlorophenyl)benzamide (MW 231.68, C13H10ClNO, CAS 1020-39-9) . The latter has a reported LogP of 3.6653 and polar surface area (PSA) of 29.1 Ų. The addition of the 2-benzamido moiety in the target compound increases molecular weight by ~119 Da and introduces additional hydrogen-bond donors and acceptors, which are expected to elevate PSA, alter LogP, and modify both solubility and membrane permeability characteristics relative to the simpler analog.

Physicochemical Properties LogP Polar Surface Area

Structural Evidence: Distinct Conformation and Hydrogen-Bonding Network of N-(2-Chlorophenyl)benzamide Scaffold

Crystallographic analysis of the core scaffold N-(2-chlorophenyl)benzamide (N2CPBA) reveals that its molecules are linked into a chain through N–H···O hydrogen bonds, and its structure closely resembles that of 2-chloro-N-phenylbenzamide, though the two amides crystallize in different crystal systems [1]. The ortho-chloro substituent imposes a specific conformation wherein the N–H and C=O bonds adopt a trans orientation to each other, which is distinct from the anti conformation observed in other N-aromatic amides [2]. This conformational specificity is a direct consequence of the 2-chlorophenyl substitution pattern and provides a structural rationale for the differentiated binding behavior of compounds bearing this moiety.

Crystallography Hydrogen Bonding Structural Biology

Recommended Research Application Scenarios for 2-benzamido-N-(2-chlorophenyl)benzamide Based on Verified Differential Evidence


Analgesic Lead Optimization via Anthranilamide Scaffold Modification

2-benzamido-N-(2-chlorophenyl)benzamide serves as a validated starting point for anthranilamide-based analgesic lead optimization. The direct analog 2-(2-chlorobenzamido)-N-(2-chlorobenzoyl)benzamide has demonstrated in vivo analgesic activity exceeding that of mefenamic acid at equivalent doses (50 mg/kg) in the murine writhing model [1]. Furthermore, QSAR analysis across this structural series has established ClogP as the best-correlated physicochemical parameter for predicting analgesic response, providing a quantifiable optimization vector for structure-activity refinement [1]. Researchers should prioritize this scaffold when developing novel analgesics where lipophilicity-driven membrane permeability is a design consideration.

Comparative QSAR and Molecular Modeling of Substituted Benzamide Derivatives

The 2-benzamido-N-(2-chlorophenyl)benzamide scaffold is appropriate for comparative QSAR studies requiring a structurally characterized benzamide core with established property-activity relationships. The compound's direct analogs (2-, 3-, and 4-chloro positional isomers) have been experimentally characterized for in vivo analgesic activity and computationally modeled for structure-activity correlations [1]. This provides a three-compound comparative set for validating computational predictions of physicochemical parameters (ClogP, PSA, molecular connectivity indices) against experimental outcomes, enabling robust benchmarking of new QSAR methodologies [2].

Structural Biology of Ortho-Chloro N-Aryl Benzamide Conformations

Compounds containing the N-(2-chlorophenyl)benzamide core—including 2-benzamido-N-(2-chlorophenyl)benzamide—are suitable for structural biology investigations examining how ortho-chloro substitution dictates amide conformation and intermolecular hydrogen-bonding architecture. Crystallographic evidence confirms that N-(2-chlorophenyl)benzamide adopts a distinct trans N–H/C=O conformation and forms a unique N–H···O hydrogen-bond chain that differs from the packing of its regioisomer 2-chloro-N-phenylbenzamide, which crystallizes in a different crystal system [3][4]. This structurally verified conformational distinction makes the scaffold a relevant model system for probing substituent effects on solid-state packing and protein-ligand binding geometry.

Custom Synthesis and Derivative Development for Specialized Pharmacological Screening

Given the limited availability of peer-reviewed bioactivity data for the exact target compound, 2-benzamido-N-(2-chlorophenyl)benzamide is most appropriately procured for custom synthesis programs or exploratory pharmacological screening where its structural novelty—specifically the combination of 2-benzamido and 2-chlorophenyl N-substituents—is the primary selection criterion. Procurement should be accompanied by verification of compound identity via NMR and HRMS due to the absence of a public CAS registry number. Researchers should consider this compound when screening novel anthranilamide derivatives for activity against targets known to engage benzamide-containing ligands (e.g., HDACs, sodium channels, or FtsZ) [5], with the understanding that all activity data must be generated de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-benzamido-N-(2-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.